3(2h)-benzofuranone,4-ethyl-
Description
3(2H)-Benzofuranone,4-ethyl- (IUPAC: 4-ethyl-3(2H)-benzofuranone) is a substituted benzofuranone derivative characterized by a fused benzene and furan ring system with a ketone group at position 3 and an ethyl substituent at position 3. The compound’s structure imparts distinct physicochemical properties, including polarity, solubility, and reactivity, which are critical for its applications in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-4-3-5-9-10(7)8(11)6-12-9/h3-5H,2,6H2,1H3 |
InChI Key |
DTNWPKGBTPWANV-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=O)COC2=CC=C1 |
Canonical SMILES |
CCC1=C2C(=O)COC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-benzofuranone,4-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of 3(2H)-benzofuranone,4-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3(2H)-benzofuranone,4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzofuranones, dihydrobenzofurans, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3(2H)-benzofuranone,4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3(2H)-benzofuranone,4-ethyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-ethyl-3(2H)-benzofuranone (hypothetical data inferred from analogs) with structurally similar benzofuranones:
Key Observations :
- Melting Points: Piperazino-substituted derivatives (e.g., compound 14b in ) exhibit higher melting points (146–152°C) due to hydrogen bonding and crystallinity, whereas alkyl-substituted analogs (e.g., dimethyl) lack such data .
- Spectral Signatures: The C=O stretch in IR (~1680 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.0 ppm) are consistent across benzofuranones, but substituents like morpholino or piperazino introduce distinct peaks (e.g., δ 3.7 ppm for morpholine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
